molecular formula C17H11BrN2O2 B11822890 6-Bromo-2-(2-pyridin-4-ylethenyl)quinoline-4-carboxylic acid

6-Bromo-2-(2-pyridin-4-ylethenyl)quinoline-4-carboxylic acid

Cat. No.: B11822890
M. Wt: 355.2 g/mol
InChI Key: KKNHYSSJHQAITJ-UHFFFAOYSA-N
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Description

6-Bromo-2-(2-pyridin-4-ylethenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C17H11BrN2O2 and a molecular weight of 355.19 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position of the quinoline ring, a pyridin-4-ylethenyl group at the 2nd position, and a carboxylic acid group at the 4th position. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 6-Bromo-2-(2-pyridin-4-ylethenyl)quinoline-4-carboxylic acid typically involves several steps. One common method includes the following steps :

    Bromination: The starting material, quinoline, is brominated at the 6th position using bromine or a brominating agent.

    Ethenylation: The brominated quinoline is then reacted with a pyridin-4-ylethenyl group through a coupling reaction, often facilitated by a palladium catalyst.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

6-Bromo-2-(2-pyridin-4-ylethenyl)quinoline-4-carboxylic acid undergoes several types of chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Bromo-2-(2-pyridin-4-ylethenyl)quinoline-4-carboxylic acid has a wide range of scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(2-pyridin-4-ylethenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

6-Bromo-2-(2-pyridin-4-ylethenyl)quinoline-4-carboxylic acid can be compared with other similar compounds, such as :

    6-Bromo-2-(pyridin-4-yl)quinoline-4-carboxylic acid: This compound lacks the ethenyl group, which may affect its chemical reactivity and biological activity.

    6-Bromo-2-(2-pyridin-3-ylethenyl)quinoline-4-carboxylic acid: The position of the pyridine ring substitution can influence the compound’s properties and applications.

    6-Bromo-2-(2-pyridin-2-ylethenyl)quinoline-4-carboxylic acid: Similar to the previous compound, the position of the pyridine ring substitution plays a crucial role in determining its characteristics.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H11BrN2O2

Molecular Weight

355.2 g/mol

IUPAC Name

6-bromo-2-(2-pyridin-4-ylethenyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C17H11BrN2O2/c18-12-2-4-16-14(9-12)15(17(21)22)10-13(20-16)3-1-11-5-7-19-8-6-11/h1-10H,(H,21,22)

InChI Key

KKNHYSSJHQAITJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CC(=C2C=C1Br)C(=O)O)C=CC3=CC=NC=C3

Origin of Product

United States

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